molecular formula C9H9BrClNO3 B14205484 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene CAS No. 848589-64-0

1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene

Cat. No.: B14205484
CAS No.: 848589-64-0
M. Wt: 294.53 g/mol
InChI Key: DAAVBACJPVLJIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene typically involves the reaction of 4-chloro-2-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . The product is then purified through crystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The purification process often involves recrystallization from suitable solvents to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of omoconazole nitrate, the compound undergoes further chemical transformations to form the active antifungal agent. The molecular targets and pathways involved depend on the specific end product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of omoconazole nitrate highlights its importance in pharmaceutical chemistry .

Properties

CAS No.

848589-64-0

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-chloro-2-nitrobenzene

InChI

InChI=1S/C9H9BrClNO3/c10-4-1-5-15-9-3-2-7(11)6-8(9)12(13)14/h2-3,6H,1,4-5H2

InChI Key

DAAVBACJPVLJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCBr

Origin of Product

United States

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